(4-氯-3,5-二氟苯基)硼酸

描述

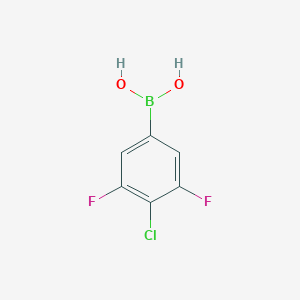

(4-Chloro-3,5-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

科学研究应用

(4-Chloro-3,5-difluorophenyl)boronic acid has diverse applications in scientific research:

作用机制

Target of Action

The primary target of (4-Chloro-3,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound, such as (4-Chloro-3,5-difluorophenyl)boronic acid, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by (4-Chloro-3,5-difluorophenyl)boronic acid, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including biologically active compounds and pharmaceuticals .

Pharmacokinetics

As an organoboron compound, it is expected to have good stability and reactivity, which can influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of (4-Chloro-3,5-difluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives and honokiol analogs , which have significant biological activity.

生化分析

Biochemical Properties

(4-Chloro-3,5-difluorophenyl)boronic acid is involved in the synthesis of several organic compounds . It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with various biomolecules during these reactions, including palladium catalysts and other organic groups .

Cellular Effects

The cellular effects of (4-Chloro-3,5-difluorophenyl)boronic acid are primarily observed in its role as a reactant in biochemical reactions

Molecular Mechanism

The molecular mechanism of (4-Chloro-3,5-difluorophenyl)boronic acid is closely tied to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

(4-Chloro-3,5-difluorophenyl)boronic acid is involved in Suzuki-Miyaura cross-coupling reactions, a type of metabolic pathway . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not explicitly documented in the current literature.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid typically involves the reaction of 4-chloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: -78°C to room temperature

Reagents: Trimethyl borate, 4-chloro-3,5-difluorophenyl magnesium bromide

Workup: Hydrolysis with aqueous acid

Industrial Production Methods

Industrial production of (4-Chloro-3,5-difluorophenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

化学反应分析

Types of Reactions

(4-Chloro-3,5-difluorophenyl)boronic acid primarily undergoes:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.

Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.

Major Products

Suzuki-Miyaura Cross-Coupling: Biaryl compounds

Oxidation: Phenols

Substitution: Substituted phenyl derivatives

相似化合物的比较

Similar Compounds

3,5-Difluorophenylboronic acid: Similar structure but lacks the chlorine substituent.

4-Chlorophenylboronic acid: Similar structure but lacks the fluorine substituents.

Phenylboronic acid: Lacks both chlorine and fluorine substituents.

Uniqueness

(4-Chloro-3,5-difluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions . The combination of these substituents can enhance the compound’s utility in various synthetic applications, making it a valuable reagent in organic chemistry .

生物活性

(4-Chloro-3,5-difluorophenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₄BClF₂O₂

- Molecular Weight : 192.35 g/mol

- Structural Characteristics : The compound features a boronic acid functional group, which is significant for its interaction with biological targets, particularly in the modulation of enzyme activity.

Boronic acids are known to interact with diols, which are common in biological systems. The interaction can lead to the inhibition of enzymes such as proteases and glycosidases, affecting various metabolic pathways. The specific mechanism of (4-Chloro-3,5-difluorophenyl)boronic acid is believed to involve:

- Inhibition of Enzymatic Activity : The compound can form reversible covalent bonds with serine or cysteine residues in active sites of enzymes.

- Regulation of Protein Interactions : It may influence protein-protein interactions by modifying the binding affinity of ligands.

Antidiabetic Potential

Recent studies have highlighted the potential of boronic acids, including (4-Chloro-3,5-difluorophenyl)boronic acid, in diabetes management. Boronic acids can enhance insulin signaling by stabilizing insulin molecules or modifying insulin receptor interactions. A theoretical model demonstrated that certain boronic acids could improve the conformational stability of insulin, suggesting a promising avenue for diabetes therapeutics .

Antiparasitic Activity

A study focusing on lead optimization for antiparasitic compounds identified several boronic acid derivatives as inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Although (4-Chloro-3,5-difluorophenyl)boronic acid was not directly tested in this context, its structural analogs showed significant activity against the parasite .

Case Study 1: Insulin Interaction

A computational study utilized docking simulations to investigate the interaction between various boronic acids and insulin. The findings indicated that certain derivatives exhibited strong binding affinities and improved stability for insulin compared to conventional stabilizers .

| Compound | Binding Energy (kcal/mol) | Stability Improvement |

|---|---|---|

| 3-Benzyloxyphenylboronic acid | -78.46 | Significant |

| (4-Chloro-3,5-difluorophenyl)boronic acid | TBD | TBD |

Case Study 2: Antiparasitic Screening

In a high-throughput screening for antiparasitic agents, a series of compounds were evaluated for their efficacy against T. brucei. While (4-Chloro-3,5-difluorophenyl)boronic acid was not included in this specific study, its structural properties suggest it could potentially align with the active compounds identified .

Toxicity and Safety Profile

According to PubChem data, (4-Chloro-3,5-difluorophenyl)boronic acid exhibits skin and eye irritation potential . Safety assessments are crucial when considering this compound for therapeutic applications.

属性

IUPAC Name |

(4-chloro-3,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZAPMPDGUNQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590195 | |

| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864759-63-7 | |

| Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。